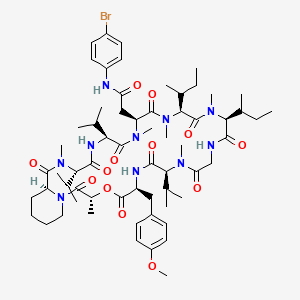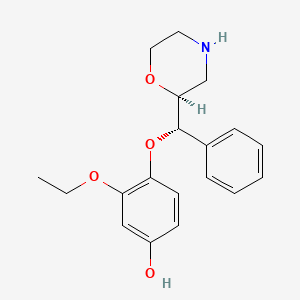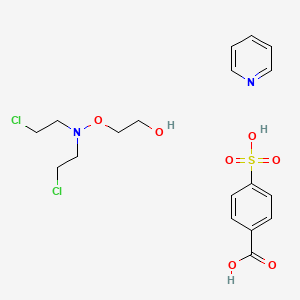![molecular formula C19H33N3O4S4 B12773592 N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid CAS No. 64375-47-9](/img/structure/B12773592.png)
N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiazolidinepropanesulfonic acid, 2-(2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)ethylidene)-, compd with N,N-diethylethanamine (1:1) is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidinepropanesulfonic acid, 2-(2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)ethylidene)-, compd. with N,N-diethylethanamine (1:1) typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine ring, followed by the introduction of the sulfonic acid group. The final step involves the complexation with N,N-diethylethanamine to form the 1:1 compound. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of reaction parameters is maintained. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidinepropanesulfonic acid, 2-(2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)ethylidene)-, compd. with N,N-diethylethanamine (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired products.
Major Products
Scientific Research Applications
3-Thiazolidinepropanesulfonic acid, 2-(2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)ethylidene)-, compd. with N,N-diethylethanamine (1:1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine ring and sulfonic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Sulfonic acid derivatives: Widely used in detergents and surfactants.
Thioethers and thiols: Commonly found in organic synthesis and biochemistry.
Uniqueness
3-Thiazolidinepropanesulfonic acid, 2-(2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)ethylidene)-, compd
Properties
CAS No. |
64375-47-9 |
|---|---|
Molecular Formula |
C19H33N3O4S4 |
Molecular Weight |
495.8 g/mol |
IUPAC Name |
N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H18N2O4S4.C6H15N/c1-2-15-12(16)10(22-13(15)20)4-5-11-14(7-8-21-11)6-3-9-23(17,18)19;1-4-7(5-2)6-3/h4-5H,2-3,6-9H2,1H3,(H,17,18,19);4-6H2,1-3H3/b10-4+,11-5+; |
InChI Key |
CBFOJDNXKWFCHW-DVHWKNMOSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C\2/N(CCS2)CCCS(=O)(=O)O)/SC1=S.CCN(CC)CC |
Canonical SMILES |
CCN1C(=O)C(=CC=C2N(CCS2)CCCS(=O)(=O)O)SC1=S.CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



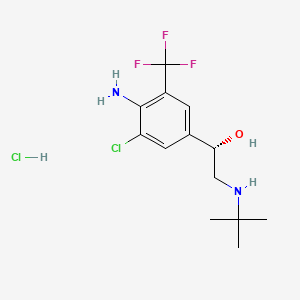
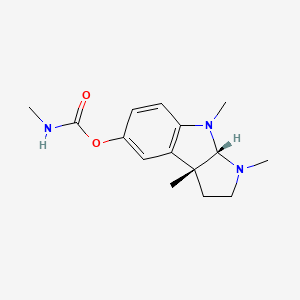
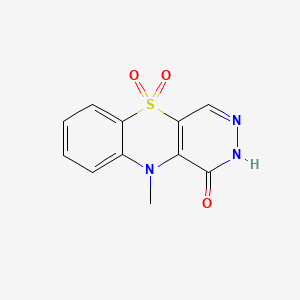
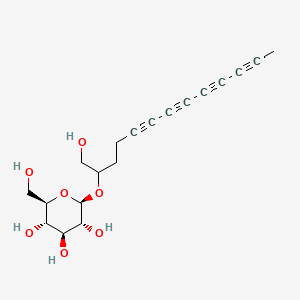
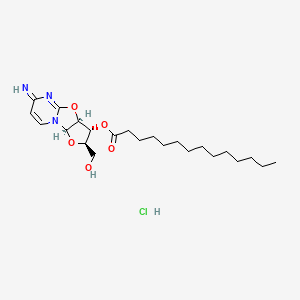
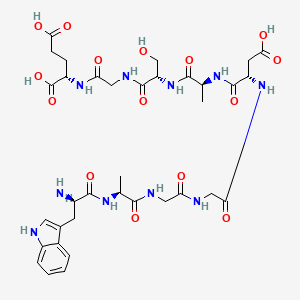
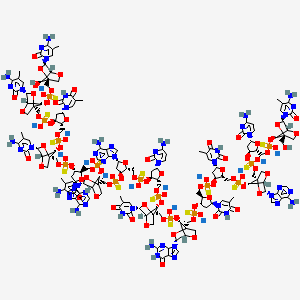
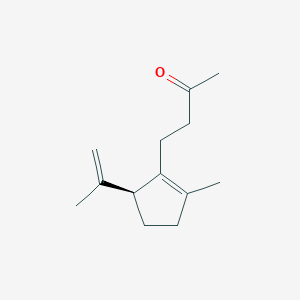
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)

